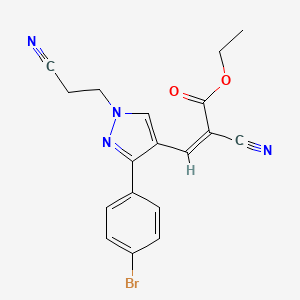

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate

Description

(Z)-Ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a heterocyclic compound featuring a pyrazole core substituted with a 4-bromophenyl group at position 3 and a 2-cyanoethyl chain at position 1. The acrylate moiety at position 4 includes a cyano group and an ethyl ester in the Z-configuration. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl (Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2/c1-2-25-18(24)14(11-21)10-15-12-23(9-3-8-20)22-17(15)13-4-6-16(19)7-5-13/h4-7,10,12H,2-3,9H2,1H3/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSDNLBRCFHEQN-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.

Addition of the cyanoethyl group: This is typically done through a nucleophilic substitution reaction.

Formation of the cyanoacrylate group: This final step involves the reaction of the intermediate compound with ethyl cyanoacetate under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Hydrolysis: The cyanoacrylate group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities of novel 2-cyanoacrylate compounds, including those containing pyrazole derivatives. These compounds have demonstrated promising herbicidal and antifungal activities:

- Herbicidal Activity : Compounds similar to (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate have shown significant herbicidal effects against various weed species. For instance, specific derivatives exhibited over 70% inhibition rates against target plants such as Chenopodium serotinum and Rumex acetosa, indicating their potential as effective herbicides in agricultural applications .

- Antifungal Properties : Some studies suggest that pyrazole-containing cyanoacrylates exhibit antifungal activity, making them candidates for developing new antifungal agents. Their mechanism often involves disrupting fungal cell wall synthesis or function .

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound and its analogs are being explored for their potential as therapeutic agents:

- Cancer Treatment : Pyrazole derivatives are being investigated for their ability to inhibit specific enzymes involved in cancer progression. The incorporation of cyanoacrylate moieties may enhance the bioavailability and efficacy of these compounds against cancer cells .

- Anti-inflammatory Effects : Some research indicates that compounds with similar structures can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases or conditions .

Case Study 1: Herbicidal Efficacy

In a recent study, a series of 2-cyanoacrylate compounds were synthesized and tested for their herbicidal properties. Among them, certain derivatives showed enhanced activity compared to traditional herbicides, suggesting that modifications to the pyrazole structure can lead to improved efficacy against resistant weed species .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of pyrazole-based cyanoacrylates. The results indicated that these compounds effectively inhibited the growth of Candida species, providing a foundation for further development as antifungal treatments .

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the cyanoethyl and pyrazolyl groups can form hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of brominated pyrazole derivatives.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Diversity: The target compound uniquely combines dual cyano groups (2-cyanoethyl and acrylate cyano) and a bromophenyl group. This contrasts with analogs like Example 5.17 , which lacks cyano substituents but includes a chlorophenyl group and a ketone. The Z-configuration in the acrylate moiety may influence steric interactions and reactivity compared to E-isomers or non-esterified analogs.

Synthetic Pathways: Example 5.17 was synthesized via Procedure A3, likely involving bromination and cyclocondensation.

Similar effects are noted in Example 5.17’s bromo/chlorophenyl system . The cyano groups in the target compound could increase polarity and hydrogen-bonding capacity, distinguishing it from hydroxyl- or ketone-bearing analogs like the compound in .

Its cyano groups may render it suitable as a precursor for fluorescent dyes or kinase inhibitors.

Biological Activity

(Z)-Ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a compound of interest due to its potential therapeutic applications. The biological activity of this compound is primarily evaluated in the context of its anti-cancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure

The compound's structure includes a pyrazole ring, cyano groups, and an ethyl ester moiety, which contribute to its unique biological properties. The presence of the bromine atom on the phenyl ring enhances its reactivity and interaction with biological systems.

Anticancer Properties

Research has indicated that derivatives of cyanoacrylate compounds exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study involving a series of pyrazole derivatives demonstrated that certain modifications in the structure led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation in animal models.

Research Findings:

In vivo studies showed that administration of similar cyanoacrylate compounds resulted in a significant decrease in edema and inflammatory markers in models of acute inflammation . This suggests that this compound could be a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.

- Oxidative Stress Induction: It can increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.

- Modulation of Signaling Pathways: The compound may interfere with signaling pathways associated with cell survival and proliferation.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrazole intermediates. For example, describes the use of 4-bromophenyl-substituted pyrazole precursors reacted with cyanoacrylate derivatives under controlled conditions (e.g., anhydrous solvents like THF or DMF, temperatures between 60–80°C). Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reactive groups (e.g., cyanoethylation steps), and purification via column chromatography using gradients of ethyl acetate/hexane .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using direct methods in SHELXS and refinement via SHELXL ( ). Disorder in flexible groups (e.g., ethyl or cyanoethyl substituents) is resolved using PART instructions in SHELXL. Visualization tools like ORTEP-3 ( ) aid in analyzing thermal ellipsoids and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- NMR : and NMR (in CDCl/DMSO-d) confirm regiochemistry of the pyrazole ring and Z-configuration of the acrylate group (olefinic proton coupling constants ) .

- IR : Stretching frequencies for nitrile (2200–2250 cm) and ester carbonyl (1700–1750 cm) groups validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen-bonding interactions and supramolecular assembly be systematically analyzed in this compound’s crystal lattice?

- Methodological Answer : Graph-set analysis ( ) categorizes hydrogen bonds (e.g., N–H···O, O–H···N) into motifs like or . For example, shows how amine-N–H···O and hydroxy-O–H···O bonds form fused rings. Computational tools (e.g., Mercury, CrystalExplorer) quantify interaction energies and visualize packing diagrams. Dihedral angles between aromatic rings (e.g., pyrazole and bromophenyl) are measured using Coot or PLATON .

Q. What strategies resolve contradictions between experimental crystallographic data and computational docking studies for this compound’s bioactive conformation?

- Methodological Answer : Discrepancies arise from solvent effects or dynamic motion in solution. Compare DFT-optimized geometries (using Gaussian or ORCA) with X-ray torsional angles. Apply Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular contacts. If deviations persist, re-evaluate force fields or consider dynamic NMR studies to probe conformational flexibility .

Q. How is regiochemical control achieved during the synthesis of the pyrazole core to avoid isomeric byproducts?

- Methodological Answer : Regioselectivity in pyrazole formation is governed by electronic effects. Use electron-withdrawing groups (e.g., 4-bromophenyl) at the 3-position to direct cyclocondensation. highlights the role of acid catalysts (e.g., acetic acid) in favoring 1,3-dipolar cycloaddition pathways. Monitor reaction progress with LC-MS to detect and isolate minor isomers .

Q. What experimental and computational approaches validate the Z-configuration of the acrylate moiety?

- Methodological Answer :

- X-ray Crystallography : Directly confirms the Z-configuration via C=C bond torsion angles (e.g., C3–C4–C5–O1 dihedral angle < 10°) .

- NMR NOE : Irradiation of the acrylate β-proton enhances signals from adjacent groups, confirming spatial proximity in the Z-isomer.

- DFT Calculations : Compare experimental -NMR chemical shifts with computed values for Z/E isomers using gauge-invariant atomic orbitals (GIAO) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.